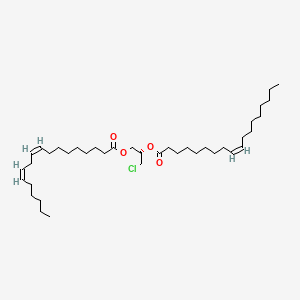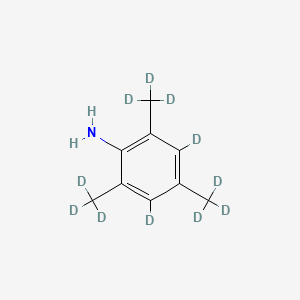
2,4,6-Trimethylbenzeneamine-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylbenzeneamine-d11 is a deuterated derivative of 2,4,6-Trimethylbenzeneamine, which is an aromatic amine. The compound has a molecular formula of C9H2D11N and a molecular weight of 146.27 g/mol . The deuterium labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylbenzeneamine-d11 typically involves the deuteration of 2,4,6-Trimethylbenzeneamine. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms. Common catalysts used in this process include palladium on carbon (Pd/C) and platinum oxide (PtO2) under deuterium gas (D2) atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in specialized facilities equipped to handle deuterium gas and other reagents safely .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trimethylbenzeneamine-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or quinones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while substitution can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
2,4,6-Trimethylbenzeneamine-d11 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in NMR spectroscopy for studying molecular structures and reaction mechanisms.
Biology: The compound is used in metabolic studies to trace biochemical pathways involving aromatic amines.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism and distribution of drugs containing aromatic amine moieties.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethylbenzeneamine-d11 involves its interaction with molecular targets through its aromatic amine group. The deuterium atoms in the compound provide stability and allow for detailed analysis using NMR spectroscopy. The compound can participate in various biochemical pathways, including those involving enzyme-catalyzed reactions and metabolic transformations .
Comparaison Avec Des Composés Similaires
2,4,6-Trimethylbenzeneamine: The non-deuterated form of the compound.
2,4,6-Trimethylphenol: An aromatic compound with similar structural features but different functional groups.
2,4,6-Trimethylbenzoic acid: Another structurally related compound with a carboxylic acid group.
Uniqueness: 2,4,6-Trimethylbenzeneamine-d11 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis in various scientific studies, distinguishing it from its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C9H13N |
|---|---|
Poids moléculaire |
146.27 g/mol |
Nom IUPAC |
3,5-dideuterio-2,4,6-tris(trideuteriomethyl)aniline |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3/i1D3,2D3,3D3,4D,5D |
Clé InChI |
KWVPRPSXBZNOHS-JXCHDVSKSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])N)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
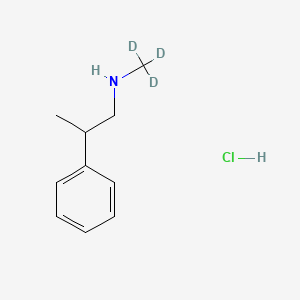
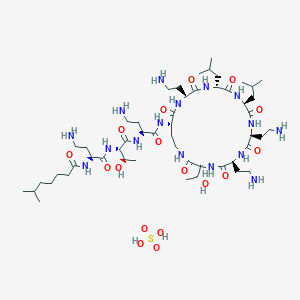

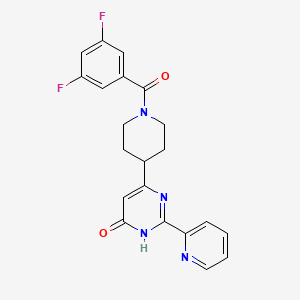
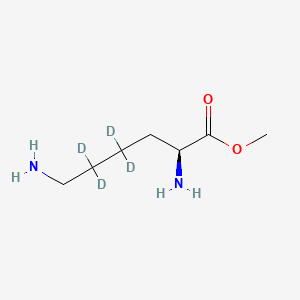
![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
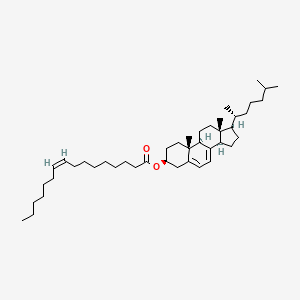
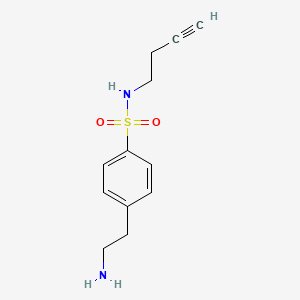
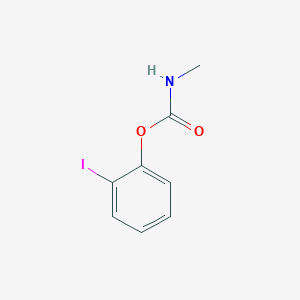
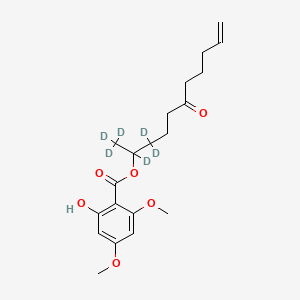
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)
